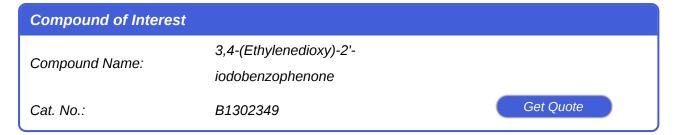


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An In-depth Technical Guide to 3,4-(Ethylenedioxy)-2'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of **3,4-(Ethylenedioxy)-2'-iodobenzophenone**. While specific experimental data for this compound is not extensively available in public literature, this document compiles information from closely related analogues and established chemical principles to offer a detailed profile. This includes a proposed synthetic route, predicted physicochemical and spectroscopic data, and a discussion of its potential as a scaffold in drug discovery, particularly in the context of kinase inhibition. Safety and handling protocols are also addressed based on data from structurally similar compounds.

Introduction

Benzophenones are a class of aromatic ketones that serve as versatile scaffolds in medicinal chemistry and materials science. Their rigid structure and synthetic tractability make them valuable starting points for the development of bioactive molecules and functional materials. The incorporation of a halogen, such as iodine, at the 2'-position of the benzophenone core can significantly influence the molecule's conformational preferences and electronic properties, potentially leading to unique biological activities. Furthermore, the presence of the 3,4-ethylenedioxy group on the other phenyl ring can enhance metabolic stability and modulate



solubility. This guide focuses on the 2'-iodo isomer, **3,4-(Ethylenedioxy)-2'-iodobenzophenone**, a compound with potential applications in drug discovery.

Chemical Structure and Properties

The chemical structure of **3,4-(Ethylenedioxy)-2'-iodobenzophenone** consists of a central carbonyl group connecting a **1,4-benzodioxan** moiety and a **2-iodophenyl** group.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value	Notes
Molecular Formula	C15H11lO3	
Molecular Weight	382.15 g/mol	-
Appearance	Off-white to pale yellow solid	Based on analogues like 2-iodobenzophenone.[1][2]
Melting Point	130-150 °C	Estimated based on related structures. For example, benzo[d]thiazol-2-yl(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)methanone has a melting point of 140-142 °C.[4]
Solubility	Soluble in organic solvents like dichloromethane, chloroform, and acetone; sparingly soluble in water.	General solubility for benzophenone derivatives.[2]

Table 2: Predicted Spectroscopic Data



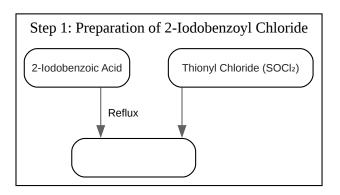
Technique	Predicted Data
¹H NMR (CDCl₃, 400 MHz)	δ (ppm): 7.8-7.9 (m, 1H), 7.4-7.5 (m, 3H), 7.2-7.3 (m, 2H), 6.9-7.0 (d, 1H), 4.3-4.4 (m, 4H).
¹³ C NMR (CDCl₃, 100 MHz)	δ (ppm): 195-197 (C=O), 148-150, 143-145, 140-142, 138-140, 132-134, 130-132, 128-130, 126-128, 124-126, 120-122, 117-119, 94-96 (C-I), 64-66 (O-CH ₂).
ν (cm $^{-1}$): ~1650 (C=O stretch), ~1600, 15 (C=C aromatic stretch), ~1280 (C-O etherstretch).	

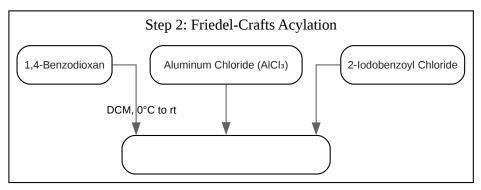
Synthesis

A plausible and efficient method for the synthesis of **3,4-(Ethylenedioxy)-2'-iodobenzophenone** is the Friedel-Crafts acylation of **1,4-benzodioxan** with **2-iodobenzoyl** chloride.

Synthesis Workflow







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Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of 2-Iodobenzoyl Chloride

This procedure is based on established methods for the conversion of carboxylic acids to acyl chlorides.

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-iodobenzoic acid.
- Addition of Reagent: In a fume hood, slowly add an excess of thionyl chloride (approximately 1.5 equivalents) to the flask.



- Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
- Workup: After the reaction is complete, allow the mixture to cool to room temperature. Distill
 off the excess thionyl chloride under reduced pressure. The crude 2-iodobenzoyl chloride
 can be purified by vacuum distillation.[3]

Step 2: Friedel-Crafts Acylation

This is a general procedure for Friedel-Crafts acylation.

- Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM).
- Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 2-iodobenzoyl chloride (1.0 equivalent) in dry DCM to the flask. Stir the mixture at 0°C for 30 minutes to allow for the formation of the acylium ion complex.
- Addition of Substrate: Add a solution of 1,4-benzodioxan (1.0 equivalent) in dry DCM dropwise to the reaction mixture, maintaining the temperature at 0°C.
- Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Quenching: Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and concentrated hydrochloric acid.
- Workup and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

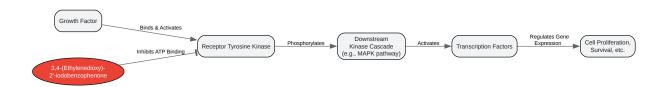
Potential Applications in Drug Development



While no specific biological activities have been reported for **3,4-(Ethylenedioxy)-2'-iodobenzophenone**, the structural motifs present suggest potential therapeutic applications. Halogenated benzophenones are known to exhibit a range of biological effects.

Potential as a Kinase Inhibitor:

Many small molecule kinase inhibitors feature a hinged structure that can bind to the ATP-binding pocket of protein kinases. The benzophenone scaffold can mimic this hinge-like conformation. The 2'-iodo substituent can form halogen bonds with the protein backbone, enhancing binding affinity and selectivity. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.



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Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling

No specific safety data for **3,4-(Ethylenedioxy)-2'-iodobenzophenone** is available. However, based on the data for its precursors and analogues, caution should be exercised.

- 2-lodobenzoyl Chloride: This compound is corrosive and reacts with water. It causes severe skin burns and eye damage.[3][5]
- 4-lodobenzophenone: This related isomer is classified as a skin and eye irritant and may cause respiratory irritation.

Recommended Precautions:



- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
- Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from moisture.

Conclusion

3,4-(Ethylenedioxy)-2'-iodobenzophenone is a synthetically accessible molecule with potential for applications in drug discovery. Its structure suggests that it may act as a kinase inhibitor, a hypothesis that warrants further investigation. This technical guide provides a foundational understanding of this compound, offering a proposed synthetic route and predicted properties to facilitate future research and development efforts. As with any novel chemical entity, appropriate safety precautions must be taken during its synthesis and handling.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3,4-(Ethylenedioxy)-2'iodobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at:
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